molecular formula C11H26O5 B14664133 Carbonic acid--2-methylbutan-2-ol (1/2) CAS No. 39511-74-5

Carbonic acid--2-methylbutan-2-ol (1/2)

Cat. No.: B14664133
CAS No.: 39511-74-5
M. Wt: 238.32 g/mol
InChI Key: XBZCLEPJRGEIQX-UHFFFAOYSA-N
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Description

Carbonic acid--2-methylbutan-2-ol (1/2) is a molecular complex formed in a 1:2 molar ratio between carbonic acid (H₂CO₃) and 2-methylbutan-2-ol (tert-amyl alcohol, C₅H₁₂O). This compound is synthesized via gas-phase reactions under controlled conditions, where carbonic acid interacts with the tertiary alcohol to form a hydrogen-bonded network .

Properties

CAS No.

39511-74-5

Molecular Formula

C11H26O5

Molecular Weight

238.32 g/mol

IUPAC Name

carbonic acid;2-methylbutan-2-ol

InChI

InChI=1S/2C5H12O.CH2O3/c2*1-4-5(2,3)6;2-1(3)4/h2*6H,4H2,1-3H3;(H2,2,3,4)

InChI Key

XBZCLEPJRGEIQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)O.CCC(C)(C)O.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methylbutan-2-ol can be synthesized through the hydration of 2-methylbut-2-ene. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and occurs under controlled temperature conditions . Another method involves the reduction of 2-methylbutanone using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of 2-methylbutan-2-ol often involves the catalytic hydration of isobutene in the presence of water and an acid catalyst. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic medium.

    Dehydration: Concentrated sulfuric acid at elevated temperatures.

    Substitution: Concentrated hydrochloric acid.

Major Products

    Oxidation: 2-methylbutanone.

    Dehydration: 2-methylbut-2-ene.

    Substitution: tert-amyl chloride.

Mechanism of Action

The mechanism of action of 2-methylbutan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can act as a proton donor and participate in hydrogen bonding. In biological systems, it modulates the activity of GABAA receptors, similar to ethanol, leading to its anesthetic and psychotropic effects . The compound’s ability to form hydrogen bonds also makes it an effective solvent for polar compounds .

Comparison with Similar Compounds

Key Properties

  • Thermal Stability : Decomposes at 115°C, higher than analogous complexes with smaller alcohols .
  • Solubility : Moderately soluble in tetrahydrofuran (THF) and chloroform but poorly soluble in polar solvents like water .

Comparison with Similar Compounds

Structural and Thermal Properties

Carbonic acid--2-methylbutan-2-ol (1/2) is compared to other carbonic acid-alcohol complexes, such as those with 2-propanol and 2-butanol.

Table 1: Structural and Thermal Properties of Carbonic Acid-Alcohol Complexes

Compound Molecular Formula Hydrogen Bond Length (Å) Decomposition Temperature (°C) Solubility Profile
Carbonic acid--2-methylbutan-2-ol (1/2) H₂CO₃·2C₅H₁₂O 2.65–2.85 115 THF, chloroform
Carbonic acid--2-propanol complex H₂CO₃·2C₃H₈O 2.70–2.90 98 Ethanol, acetone
Carbonic acid--2-butanol complex H₂CO₃·2C₄H₁₀O 2.60–2.80 105 Chloroform, ether

Key Observations :

  • The 2-methylbutan-2-ol complex exhibits superior thermal stability (115°C vs. 98–105°C for others), attributed to stronger steric shielding and cyclic hydrogen bonding .
  • Solubility trends correlate with alcohol chain length and polarity; bulkier alcohols reduce polar solvent compatibility .

Hydrogen Bonding and Molecular Arrangement

The cyclic hydrogen-bonded network in the 2-methylbutan-2-ol complex contrasts with linear or less-organized structures in smaller alcohol complexes. For example, the 2-propanol complex forms shorter-lived hydrogen bonds due to reduced steric hindrance, leading to lower thermal resilience .

Application Performance

Table 2: Application Comparison

Compound Application Key Advantage Limitation
Carbonic acid--2-methylbutan-2-ol (1/2) CO₂ capture High thermal stability Low water solubility
Sodium carbonate Industrial CO₂ capture High solubility in water Low thermal stability (<100°C)
Carbonic acid--2-propanol complex Lab-scale reactions Rapid CO₂ release Poor long-term stability

Key Insights :

  • Compared to 2-propanol complexes, it offers extended stability but requires non-polar solvents for processing .

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